N-Lignoceroyl Taurine

Übersicht

Beschreibung

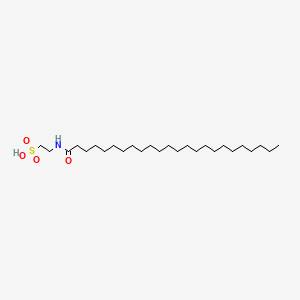

N-Lignoceroyl Taurine is one of several novel taurine-conjugated fatty acids discovered during mass spectrometry lipidomic analysis of brain and spinal cord material from mice . This compound is a conjugate of taurine and lignoceric acid, and it has been identified as a substrate of fatty acid amide hydrolase (FAAH), although it is hydrolyzed much more slowly compared to other substrates .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N-Lignoceroyltaurin kann durch Konjugation von Taurin mit Lignocerinsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe der Lignocerinsäure, gefolgt von der Kupplung mit der Aminogruppe von Taurin. Häufig verwendete Reagenzien für diese Aktivierung sind Carbodiimide wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Lignoceroyltaurin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle von Temperatur, pH-Wert und Reaktionszeit sowie Reinigungsschritte wie Umkristallisation oder Chromatographie .

Arten von Reaktionen:

Oxidation: N-Lignoceroyltaurin kann Oxidationsreaktionen, insbesondere an der Fettsäurekette, eingehen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonsäuregruppe von Taurin.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

Substitution: Alkylhalogenide

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate der Fettsäurekette

Reduktion: Reduzierte Derivate der Fettsäurekette

Substitution: Alkylierte Derivate von Taurin

4. Wissenschaftliche Forschungsanwendungen

N-Lignoceroyltaurin hat verschiedene wissenschaftliche Forschungsanwendungen:

5. Wirkmechanismus

N-Lignoceroyltaurin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit FAAH aus. Es wird von FAAH hydrolysiert, jedoch deutlich langsamer als andere Substrate . Diese langsame Hydrolyse deutet darauf hin, dass N-Lignoceroyltaurin möglicherweise eine verlängerte biologische Aktivität hat. Darüber hinaus können N-Acyltaurine, einschließlich N-Lignoceroyltaurin, Mitglieder der Familie der transienten Rezeptorpotenzial (TRP)-Calciumkanäle wie TRPV1 und TRPV4 aktivieren . Diese Kanäle spielen eine Rolle in verschiedenen physiologischen Prozessen, darunter Schmerzempfindung und Entzündung .

Ähnliche Verbindungen:

- N-Arachidonoyltaurin

- N-Oleoyltaurin

- N-Stearoyltaurin

Vergleich: N-Lignoceroyltaurin ist einzigartig unter den Taurin-konjugierten Fettsäuren aufgrund seiner langen Lignocerinsäurekette. Diese strukturelle Eigenschaft kann zu seiner besonderen biologischen Aktivität und der langsameren Hydrolyse durch FAAH im Vergleich zu anderen N-Acyltaurinen beitragen . Darüber hinaus unterscheidet sich seine Fähigkeit, TRP-Kanäle zu aktivieren, von anderen ähnlichen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Biochemical Mechanism

N-Lignoceroyl taurine is known to be a substrate for fatty acid amide hydrolase (FAAH), but it is hydrolyzed significantly slower than other fatty acids, such as oleoyl ethanolamide, suggesting a potential for prolonged biological activity and effects . This slower metabolism may enhance its therapeutic potential by allowing sustained action in biological systems.

Neuroprotection

This compound has been implicated in neuroprotective strategies due to its role in brain lipid metabolism. Studies indicate that taurine conjugates, including this compound, may help mitigate neurodegenerative processes by influencing mitochondrial function and reducing oxidative stress .

Cardiovascular Health

Research has shown that taurine supplementation can lead to improvements in cardiovascular function, such as lowering blood pressure and enhancing vascular health . this compound's effects on GSK-3β and CaMKII pathways suggest it may play a role in cardiomyocyte protection and heart failure management .

Metabolic Disorders

The compound has potential applications in treating metabolic disorders due to its influence on lipid metabolism and glucose homeostasis. Studies have indicated that taurine can improve insulin sensitivity and reduce serum cholesterol levels . this compound may enhance these effects by modulating fatty acid profiles and improving mitochondrial function.

Case Studies and Findings

Wirkmechanismus

N-Lignoceroyl Taurine exerts its effects primarily through its interaction with FAAH. It is hydrolyzed by FAAH, although at a much slower rate compared to other substrates . This slow hydrolysis suggests that this compound may have prolonged biological activity. Additionally, N-acyl taurines, including this compound, can activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4 . These channels play a role in various physiological processes, including pain perception and inflammation .

Vergleich Mit ähnlichen Verbindungen

- N-Arachidonoyl Taurine

- N-Oleoyl Taurine

- N-Stearoyl Taurine

Comparison: N-Lignoceroyl Taurine is unique among taurine-conjugated fatty acids due to its long lignoceric acid chain. This structural feature may contribute to its distinct biological activity and slower hydrolysis by FAAH compared to other N-acyl taurines . Additionally, its ability to activate TRP channels sets it apart from other similar compounds .

Biologische Aktivität

N-Lignoceroyl Taurine is a derivative of taurine, an amino acid known for its diverse biological activities, including antioxidant properties, modulation of calcium homeostasis, and neuroprotective effects. This article aims to explore the biological activity of this compound, drawing on recent research findings and case studies.

Overview of Taurine and Its Derivatives

Taurine (2-aminoethanesulfonic acid) plays a crucial role in various physiological processes. It is involved in bile salt formation, osmoregulation, and modulation of neurotransmission. Its derivatives, including this compound, are gaining attention for their potential therapeutic applications.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that taurine can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with aging and various diseases. For instance, taurine has been shown to enhance mitochondrial function and reduce superoxide generation, which is linked to improved cellular health and longevity .

2. Neuroprotective Effects

Taurine and its derivatives have demonstrated neuroprotective qualities. Studies indicate that taurine can protect against excitotoxicity by modulating calcium levels within neurons. This action helps prevent neuronal cell death associated with conditions such as stroke and neurodegenerative diseases . The specific mechanisms involve the inhibition of calcium overload and the activation of protective signaling pathways.

3. Cardiovascular Health

This compound may also contribute to cardiovascular health by regulating blood pressure and improving cardiac function. Research has shown that taurine supplementation can lead to a reduction in blood pressure and improved vascular function in animal models . These effects are thought to be mediated through the modulation of nitric oxide synthesis and reduction of inflammation.

Case Study 1: Aging and Longevity

A study involving aged mice indicated that taurine supplementation could extend lifespan by approximately 12%. This effect was attributed to improvements in mitochondrial function and reductions in cellular senescence markers . The study highlights the potential of this compound as a therapeutic agent for age-related decline.

Case Study 2: Stroke Recovery

In a rat model of ischemic stroke, taurine administration significantly reduced infarct size when administered alongside thrombolytic therapy. The combination therapy enhanced recovery outcomes compared to thrombolysis alone, suggesting that this compound could be beneficial in acute stroke management .

Research Findings Summary

Eigenschaften

IUPAC Name |

2-(tetracosanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFSFYOVZMRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703035 | |

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807370-75-8 | |

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of N-Lignoceroyl Taurine being associated with ANGPTL4/8 specifically after exercise training, and not at baseline?

A1: The study found that this compound was significantly associated with ANGPTL4/8 only after 20 weeks of exercise training, suggesting a potential role of this metabolite in the body's response to exercise. [] This observation implies that exercise training might induce changes in metabolic pathways that involve both ANGPTL4/8 and this compound. Further research is needed to elucidate the specific mechanisms underlying this association and its implications for exercise physiology and potential therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.